molecular formula C14H7IN2O B4919907 4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile

Cat. No.: B4919907
M. Wt: 346.12 g/mol
InChI Key: PARXMZOWGDILLR-GHXNOFRVSA-N
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Description

4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile is a complex organic compound that features a cyano group, an iodofuran moiety, and a benzonitrile structure

Preparation Methods

The synthesis of 4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-iodofuran-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzaldehyde to yield the final product .

Chemical Reactions Analysis

4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its cyano and iodofuran groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2O/c15-14-6-5-13(18-14)7-12(9-17)11-3-1-10(8-16)2-4-11/h1-7H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXMZOWGDILLR-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=CC2=CC=C(O2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)/C(=C\C2=CC=C(O2)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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